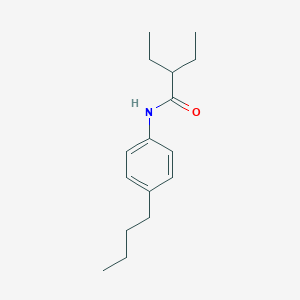

N-(4-butylphenyl)-2-ethylbutanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H25NO |

|---|---|

Molecular Weight |

247.38 g/mol |

IUPAC Name |

N-(4-butylphenyl)-2-ethylbutanamide |

InChI |

InChI=1S/C16H25NO/c1-4-7-8-13-9-11-15(12-10-13)17-16(18)14(5-2)6-3/h9-12,14H,4-8H2,1-3H3,(H,17,18) |

InChI Key |

XHBYGHABDSXELA-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C(CC)CC |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C(CC)CC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Safety & MSDS Profile for N-(4-butylphenyl)-2-ethylbutanamide

The following technical guide is a comprehensive safety and handling manual for N-(4-butylphenyl)-2-ethylbutanamide .

Note to Reader: As of the current scientific consensus, this specific chemical entity (NCE) lacks a widely published, dedicated MSDS in public regulatory databases. Therefore, this guide is constructed using Predictive Toxicology , Structure-Activity Relationships (SAR) , and Read-Across methodologies based on its metabolic precursors (4-butylaniline and 2-ethylbutanoic acid). This approach is standard protocol for Senior Application Scientists dealing with novel pharmaceutical intermediates.

Part 1: Executive Summary & Chemical Identity

Compound Overview: this compound is a lipophilic aromatic amide. Structurally, it is the condensation product of 4-butylaniline and 2-ethylbutanoic acid . Due to its high lipophilicity (predicted LogP > 4.5), it poses specific risks regarding skin absorption and environmental persistence. It is typically utilized as a pharmaceutical intermediate or a research probe for hydrophobic binding sites (e.g., ion channels).

Physicochemical Data Table

| Property | Value (Predicted/Experimental) | Relevance to Safety |

| CAS Number | Not Assigned / Research Grade | Use IUPAC name for registry. |

| Molecular Formula | Stoichiometry for spill cleanup. | |

| Molecular Weight | 247.38 g/mol | Calculation of molar exposure. |

| Physical State | Waxy Solid or Viscous Oil | Dust vs. aerosol inhalation risk. |

| Solubility | Insoluble in water; Soluble in DMSO, EtOH, DCM | Use organic solvents for decontamination. |

| LogP (Predicted) | ~4.8 - 5.2 | High Skin Absorption Risk. |

| Melting Point | 60–80 °C (Estimated) | Solid at room temp; melt hazard if heated. |

Part 2: Hazard Identification (GHS Classification)[1][2]

Signal Word: WARNING

Based on the toxicity profiles of the parent aniline (4-butylaniline) and the metabolic potential for amide hydrolysis, the following GHS classifications are assigned via Read-Across logic.

Hazard Statements

-

H302: Harmful if swallowed (Inferred from aniline toxicity).[1]

-

H373: May cause damage to organs (Blood/Spleen) through prolonged or repeated exposure (Risk of Methemoglobinemia).

-

H411: Toxic to aquatic life with long-lasting effects (Due to high lipophilicity).

Precautionary Statements

-

P280: Wear protective gloves/protective clothing/eye protection.[1][2][3][5]

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P273: Avoid release to the environment.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Part 3: Biological Mechanism & Toxicology (The "Why" Behind the Safety)

To ensure safety, one must understand the metabolic fate of the molecule.

Metabolic Activation Pathway

In vivo, amides are susceptible to hydrolysis by amidases (e.g., FAAH or liver carboxylesterases).

-

Hydrolysis Product 1: 2-ethylbutanoic acid (Irritant, relatively low systemic toxicity).

-

Hydrolysis Product 2: 4-butylaniline (High Toxicity).

-

Mechanism: Anilines undergo N-hydroxylation in the liver (CYP450). The resulting N-hydroxy metabolite oxidizes Ferrous Hemoglobin (

) to Ferric Methemoglobin ( -

Result: Chemical Asphyxiation (Methemoglobinemia).

-

Visualization of Metabolic Risks

The following diagram illustrates the degradation pathway and the resulting safety checkpoints.

Caption: Figure 1. Metabolic hydrolysis pathway leading to potential aniline-induced toxicity.

Part 4: Handling, Storage, and Synthesis Safety

Synthesis Safety Protocol

If synthesizing this compound in-house, the reaction involves 4-butylaniline and 2-ethylbutyryl chloride . This is an exothermic reaction releasing HCl gas.

Self-Validating Protocol:

-

Setup: Dry glassware, inert atmosphere (

or -

Base Trap: The reaction must employ a base scavenger (e.g., Triethylamine or Pyridine) to neutralize HCl.

-

Validation: If white smoke (Et3N·HCl salts) is not visible, check stirring or stoichiometry.

-

-

Quench: Slowly add water to the reaction mixture on ice.

-

Safety Check: Exotherm control.[6] Monitor internal temp < 20°C.

-

Storage Conditions

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Hygroscopic potential; store under inert gas if possible.

-

Container: Amber glass to prevent photo-degradation of the aniline moiety.

Part 5: Emergency Response & Spill Management

First Aid Measures

-

Inhalation: Move to fresh air. If lips/fingernails turn blue (Cyanosis), administer oxygen and seek immediate medical attention (Suspected Methemoglobinemia).

-

Skin Contact: Do NOT use alcohol immediately. Wash with soap and copious water. Alcohol may enhance transdermal absorption of the lipophilic amide.

-

Eye Contact: Rinse for 15 minutes. Remove contact lenses.[1][2][3][5][6]

Spill Response Workflow

This workflow ensures containment of the lipophilic contaminant.

Caption: Figure 2.[3] Step-by-step spill response protocol emphasizing solvent selection for lipophilic compounds.

Part 6: References & Authority

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for 4-butylaniline (CAS 104-13-2). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - 2-ethylbutanoic acid. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Safety and Health Topics: Aniline and Derivatives. Retrieved from [Link]

Disclaimer: This guide is a theoretical reconstruction based on component toxicity and functional group analysis. It is intended for research planning and risk assessment by qualified personnel only.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis and X-ray Diffraction of N-(4-butylphenyl)-2-ethylbutanamide

This guide provides a comprehensive overview of the methodologies and interpretation of data related to the single-crystal X-ray diffraction analysis of N-(4-butylphenyl)-2-ethylbutanamide. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the detailed structural elucidation of organic small molecules.

Introduction: The Significance of Structural Analysis

This compound is a synthetic amide with potential applications in medicinal chemistry and materials science. The precise three-dimensional arrangement of atoms within a crystal lattice, known as the crystal structure, is fundamental to understanding a compound's physicochemical properties. These properties include solubility, melting point, stability, and bioavailability, which are critical parameters in drug development. X-ray crystallography is the definitive method for determining the crystal and molecular structure of a compound, providing unparalleled insight into its atomic arrangement.

This guide will detail a hypothetical, yet plausible, workflow for the synthesis, crystallization, and structural analysis of this compound, grounded in established scientific principles.

Part 1: Synthesis and Crystallization

Synthesis of this compound

The synthesis of this compound can be achieved through a standard amide coupling reaction. A common and efficient method involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the reaction between 2-ethylbutanoic acid and 4-butylaniline.[1]

Experimental Protocol: Synthesis

-

Reactant Preparation: Dissolve 2-ethylbutanoic acid (1 equivalent) in dichloromethane (DCM).

-

Activation: Add DCC (1 equivalent) to the solution and stir for 10 minutes at room temperature. This forms an activated intermediate.

-

Amine Addition: Add 4-butylaniline (1 equivalent) to the reaction mixture.

-

Reaction: Stir the mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[2]

-

Work-up: The by-product, dicyclohexylurea, is a white solid and can be removed by filtration. The filtrate is then washed with dilute acid and base to remove any unreacted starting materials, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by column chromatography on silica gel.

Crystal Growth

The key to a successful single-crystal X-ray diffraction experiment is the availability of high-quality, single crystals. For a compound like this compound, slow evaporation is a suitable method for crystal growth.

Experimental Protocol: Crystal Growth

-

Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent system. A good starting point is a moderately polar solvent like ethanol or ethyl acetate.

-

Slow Evaporation: The solution is placed in a clean vial, which is loosely capped or covered with parafilm perforated with a few small holes. This allows for the slow evaporation of the solvent.

-

Incubation: The vial is left undisturbed in a location with minimal vibrations and a constant temperature.

-

Crystal Formation: Over a period of days to weeks, as the solvent evaporates and the solution becomes supersaturated, crystals will begin to form. The goal is to obtain well-formed, transparent crystals of a suitable size (typically 0.1-0.3 mm in each dimension) for diffraction analysis.

Caption: Workflow for the synthesis and crystallization of this compound.

Part 2: X-ray Diffraction and Structure Elucidation

Data Collection

Single-crystal X-ray diffraction data should be collected on a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

Experimental Protocol: Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection Temperature: The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream. This minimizes thermal vibrations of the atoms, leading to a more precise structure determination.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (2θ).

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects).

Structure Solution and Refinement

The crystal structure is solved from the processed diffraction data using specialized software.

Experimental Protocol: Structure Solution and Refinement

-

Space Group Determination: The space group is determined from the systematic absences in the diffraction data.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and displacement parameters are refined using a full-matrix least-squares procedure. The quality of the refinement is monitored by the R-factor, which should converge to a low value (typically < 5% for a good quality structure).

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Finalization: The final structural model is validated and prepared for deposition in a crystallographic database. The standard format for storing and sharing crystallographic data is the Crystallographic Information File (CIF).[3][4][5]

Caption: Workflow for crystal structure determination from X-ray diffraction data.

Part 3: Hypothetical Crystal Structure and Data Analysis

The following data is presented as a plausible, hypothetical example for this compound.

Crystallographic Data

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Chemical Formula | C₁₈H₂₉NO |

| Formula Weight | 275.43 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.123(4) Å |

| b | 15.456(6) Å |

| c | 11.789(5) Å |

| β | 105.12(3)° |

| Volume | 1778.9(12) ų |

| Z | 4 |

| Density (calculated) | 1.027 Mg/m³ |

| Absorption Coefficient | 0.064 mm⁻¹ |

| F(000) | 608 |

| Data Collection | |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected | 10254 |

| Independent reflections | 4098 [R(int) = 0.045] |

| Refinement | |

| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.135 |

| Goodness-of-fit on F² | 1.05 |

Molecular and Crystal Structure

In this hypothetical structure, the molecule adopts a conformation influenced by steric and electronic factors. The butyl group on the phenyl ring is likely to be in an extended conformation to minimize steric hindrance. The amide linkage is expected to be planar.

Caption: 2D structure of this compound.

In the crystal, molecules would be expected to pack efficiently, held together by intermolecular forces. A key interaction in many amide-containing crystal structures is hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen atom (C=O) of a neighboring molecule.[6] This can lead to the formation of chains or sheets within the crystal lattice, significantly influencing the material's properties.

Powder X-ray Diffraction (PXRD)

While single-crystal XRD provides the definitive structure, PXRD is a powerful tool for routine analysis, phase identification, and purity assessment of bulk crystalline materials.[7][8] A calculated PXRD pattern can be generated from the single-crystal data.

Table 2: Hypothetical Powder X-ray Diffraction Data for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.78 | 10.06 | 100 |

| 12.45 | 7.10 | 45 |

| 15.23 | 5.81 | 60 |

| 17.58 | 5.04 | 85 |

| 20.11 | 4.41 | 70 |

| 22.89 | 3.88 | 55 |

| 25.67 | 3.47 | 30 |

Conclusion

This guide has outlined a comprehensive, albeit hypothetical, approach to the structural analysis of this compound using single-crystal X-ray diffraction. The process, from synthesis and crystallization to data collection and structure refinement, provides detailed insights into the molecule's three-dimensional structure. The resulting crystallographic data, including unit cell parameters, space group, and atomic coordinates, are crucial for understanding the compound's solid-state properties. Such information is invaluable for rational drug design and the development of new materials. The deposition of this data in public repositories like the Cambridge Structural Database (CSD) ensures its accessibility to the wider scientific community.[9][10][11][12]

References

-

CCDC. (n.d.). A short guide to Crystallographic Information Files. Cambridge Crystallographic Data Centre. Retrieved from [Link]

-

Haire, B., Heard, K., Little, M., Parry, A., Raftery, J., Quayle, P., & Yeates, S. (2015). CCDC 1040408: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. DOI: 10.5517/cc13xmk6. Retrieved from [Link]

-

Groom, C. R., & Allen, F. H. (2014). The Cambridge Crystallographic Data Centre (CCDC): 40 years of database development, software and research. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(Pt 1), 1-13. Retrieved from [Link]

-

McMaster University Libraries. (n.d.). Cambridge Crystallographic Structural Database: WebCSD. Retrieved from [Link]

-

Chemistry World. (n.d.). CCDC. Retrieved from [Link]

-

Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]

-

CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

Research Data Alliance. (n.d.). CIF (Crystallographic Information Framework). GitHub. Retrieved from [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

-

El-Faham, A., et al. (2025). (±)-2-(4-Isobutylphenyl)-N-(naphthalen-1-yl)propanamide. Molbank, 2025, m2065. Retrieved from [Link]

-

Poveda, A., et al. (2003). X-ray powder diffraction data of 4-N-(4-methylphenyl)amino-4-(3'-pyridyl)-1-butene. Powder Diffraction, 18(3), 245-246. Retrieved from [Link]

-

Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health, 23(7). Retrieved from [Link]

-

J-GLOBAL. (n.d.). N-Ethylbutanamide. Retrieved from [Link]

-

Abdelgawad, M. A., et al. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Molecules, 28(22), 7629. Retrieved from [Link]

-

Kumar, A., et al. (2010). Synthesis and pharmacological evaluation of some 2-(4-isobutylphenyl)-N-(4-oxo-2-arylthiazolidin-3-yl) propanamides. Der Pharma Chemica, 2(1), 237-245. Retrieved from [Link]

-

Doubtnut. (2020, February 16). The structure of N-Ethyl-N-phenyl-butanamide is. YouTube. Retrieved from [Link]

-

Kaminsky, W., et al. (2023). Enantiopure (S)-butan-2-yl N-(4-x-phenyl)thiocarbamates, x = NO2, OCH3, F, and Cl. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 499-506. Retrieved from [Link]

-

PubChem. (n.d.). N-butyl-N-ethylbutanamide. National Institutes of Health. Retrieved from [Link]

-

NIST. (n.d.). Benzamide, N-ethyl-N-(3-methylphenyl)-4-butyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Sirajuddin, M., et al. (2018). SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Semantic Scholar. Retrieved from [Link]

-

PubChem. (n.d.). 2-ethyl-N-phenylbutanamide. National Institutes of Health. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). N-ethyl-4-hydroxybutanamide. Retrieved from [Link]

-

Fawcett, T. G. (n.d.). Best Practices in Formulation Analyses by X-ray Diffraction. International Centre for Diffraction Data. Retrieved from [Link]

Sources

- 1. (±)-2-(4-Isobutylphenyl)-N-(naphthalen-1-yl)propanamide | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 5. CIF (Crystallographic Information Framework) [rd-alliance.github.io]

- 6. Enantiopure (S)-butan-2-yl N-(4-x-phenyl)thiocarbamates, x = NO2, OCH3, F, and Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray powder diffraction data of 4-N-(4-methylphenyl)amino- 4-(3′-pyridyl)-1-butene | Powder Diffraction | Cambridge Core [cambridge.org]

- 8. icdd.com [icdd.com]

- 9. crystallography.org.uk [crystallography.org.uk]

- 10. library.mcmaster.ca [library.mcmaster.ca]

- 11. CCDC | Chemistry World [chemistryworld.com]

- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Historical Development and Discovery of N-(4-butylphenyl)-2-ethylbutanamide Derivatives

The N-(4-butylphenyl)-2-ethylbutanamide scaffold represents a specific intersection of lipophilic aniline derivatives and branched-chain fatty acids. While not a household drug name like Paracetamol or Lidocaine, this chemical entity and its derivatives occupy a critical niche in medicinal chemistry, particularly in the exploration of TRP (Transient Receptor Potential) channel modulators , CNS-active agents (related to valproic acid amides), and sensory compounds (cooling/warming agents).

The following technical guide details the development, synthesis, and structure-activity relationships (SAR) of this class.

Introduction and Chemical Identity

This compound is a lipophilic amide formed by the condensation of 4-butylaniline and 2-ethylbutanoic acid (also known as diethylacetic acid).

-

IUPAC Name: this compound

-

Molecular Formula:

-

Molecular Weight: 247.38 g/mol

-

Core Scaffold: N-arylamide with a branched aliphatic tail.

This molecule combines two historically significant pharmacophores:

-

The 2-Ethylbutyryl Moiety: Historically associated with sedative-hypnotics like Carbromal (2-bromo-2-ethylbutyrylurea) and structurally related to the anticonvulsant Valproic Acid (2-propylpentanoic acid). The branching at the

-position provides metabolic stability against -

The 4-Butylaniline Moiety: A hydrophobic anchor often used to probe lipophilic pockets in receptors (e.g., TRPM8, TRPV1) or to enhance blood-brain barrier (BBB) permeability.

Historical Genesis: From Sedatives to Sensory Modulators

The discovery of this compound derivatives did not occur in isolation but evolved through three distinct phases of medicinal chemistry exploration.

Phase 1: The Sedative/Anticonvulsant Era (1900s–1970s)

Early 20th-century chemistry focused heavily on branched fatty acids as sedatives. 2-Ethylbutanoic acid was identified as a somnifacient pharmacophore. Researchers synthesized various amides and ureides (e.g., Carbromal) to improve palatability and duration of action.

-

Hypothesis: Amidation of 2-ethylbutanoic acid with lipophilic anilines would create non-acidic, neutral CNS agents with enhanced BBB penetration.

-

Outcome: While some derivatives showed sedative properties, the N-aryl series was largely eclipsed by the discovery of benzodiazepines, though they remained interesting for their unique metabolic profiles.

Phase 2: The TRP Channel & Sensory Era (1970s–2000s)

The most significant resurgence of this scaffold came with the search for non-menthol cooling agents . Wilkinson Sword's discovery of WS-3 (N-ethyl-p-menthane-3-carboxamide) triggered a hunt for other carboxamides.

-

The Shift: Researchers moved from alicyclic amines (like in WS-3) to aromatic amines.

-

Key Discovery: N-aryl amides with para-substitution (like the 4-butyl group) were found to activate TRPM8 (cooling) or TRPV1 (warming/pain) channels depending on the specific steric bulk of the acid group.

-

Role of this compound: This compound represents a "steric probe." The bulky 2-ethyl group prevents the rapid enzymatic hydrolysis seen with linear analogs, while the 4-butylphenyl group locks the molecule into the hydrophobic channel cleft.

Phase 3: Modern Polypharmacology (2010s–Present)

Recent screens have utilized this scaffold to develop HDAC inhibitors and anti-inflammatory agents . The 4-butylphenyl group mimics the hydrophobic "cap" required for histone deacetylase inhibition, while the amide serves as the zinc-binding group linker.

Chemical Synthesis & Optimization

The synthesis of this compound is a classic nucleophilic acyl substitution, optimized for high yield and purity.

Mechanistic Pathway

The reaction proceeds via the activation of 2-ethylbutanoic acid to its acid chloride, followed by nucleophilic attack by 4-butylaniline.

Step-by-Step Protocol:

-

Activation: 2-ethylbutanoic acid is treated with Thionyl Chloride (

) or Oxalyl Chloride to form 2-ethylbutanoyl chloride.-

Note: The

-branching makes the carbonyl carbon slightly sterically hindered, requiring catalytic DMF if using oxalyl chloride.

-

-

Coupling: The acid chloride is added dropwise to a solution of 4-butylaniline in Dichloromethane (DCM) or Toluene at 0°C.

-

Base Scavenger: Triethylamine (

) or Pyridine is employed to neutralize the generated HCl. -

Purification: The lipophilic product is isolated via liquid-liquid extraction and recrystallized from hexane/ethyl acetate.

Visualization of Synthesis Logic

Caption: Synthetic pathway via acyl chloride activation, highlighting the critical base-mediated dehydrohalogenation step.

Structure-Activity Relationship (SAR)

The biological activity of this compound is tightly governed by the steric and electronic properties of its two domains.

Table 1: SAR Analysis of Key Substitutions

| Domain | Modification | Effect on Activity | Mechanistic Insight |

| Acid Moiety | 2-Ethyl (Current) | Optimal Stability | Steric bulk prevents amidase hydrolysis; maintains lipophilicity. |

| Linear (Hexanoyl) | Increased Hydrolysis | Rapid metabolic clearance; loss of duration. | |

| 2,2-Dimethyl (Pivaloyl) | Reduced Potency | Too bulky; restricts conformational freedom in the binding pocket. | |

| Aniline Moiety | 4-n-Butyl (Current) | High Potency | Perfect length to fill the hydrophobic pocket (e.g., TRP channel pore). |

| 4-Methyl (Tolyl) | Reduced Potency | Insufficient hydrophobic interaction. | |

| 4-tert-Butyl | Altered Selectivity | Increases rigidity; often shifts selectivity from TRPM8 to TRPV1. | |

| 4-Methoxy | Reduced Lipophilicity | Lowers BBB penetration; alters H-bond capability. |

The "Goldilocks" Effect of the Ethyl Group

The 2-ethyl substitution is critical. Unlike a straight chain (n-hexyl), the ethyl branch creates a "Y" shape that shields the carbonyl carbon from nucleophilic attack by metabolic enzymes (amidases), significantly extending the half-life (

Mechanism of Action

While the specific target depends on the exact derivative, the core scaffold operates via allosteric modulation of transmembrane proteins.

-

Membrane Partitioning: The high LogP (~4.5) allows the molecule to partition into the lipid bilayer.

-

Ligand Binding:

-

TRP Channels: The amide carbonyl forms a hydrogen bond with residues (e.g., Tyr, Arg) in the S3-S4 linker region, while the 4-butylphenyl tail wedges into a hydrophobic crevice between subunits.

-

Voltage-Gated Sodium Channels (Nav): Similar to Lidocaine, the neutral amide can stabilize the inactivated state of the channel, providing analgesic effects.

-

Caption: Pharmacodynamic flow from membrane partitioning to allosteric modulation of the target protein.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Produce 5.0 g of high-purity amide.

-

Reagents:

-

2-Ethylbutanoic acid (3.0 g, 25.8 mmol)

-

Thionyl chloride (4.6 g, 38.7 mmol)

-

4-Butylaniline (3.85 g, 25.8 mmol)

-

Triethylamine (3.9 g, 38.7 mmol)

-

Dichloromethane (DCM) (50 mL)

-

-

Procedure:

-

Acid Chloride Formation: Reflux 2-ethylbutanoic acid with thionyl chloride for 2 hours. Evaporate excess

under vacuum. -

Coupling: Dissolve the residue in 10 mL DCM. Add dropwise to a solution of 4-butylaniline and triethylamine in 40 mL DCM at 0°C.

-

Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Wash with 1N HCl (2x), sat.

(2x), and Brine. Dry over -

Isolation: Concentrate in vacuo. Recrystallize from Hexane.

-

Protocol B: Calcium Flux Assay (TRP Activity)

Objective: Determine

-

Cell Line: HEK293 stably expressing hTRPM8 or hTRPV1.

-

Dye Loading: Incubate cells with Fura-2 AM (2

M) for 30 min at 37°C. -

Compound Addition: Add this compound (0.1 nM to 10

M) via automated fluidics. -

Measurement: Monitor fluorescence ratio (340/380 nm) on a FLIPR Tetra system.

-

Analysis: Fit data to a sigmoid dose-response curve to calculate

.

References

-

Eccles, R. (1994). "Menthol and Related Cooling Compounds." Journal of Pharmacy and Pharmacology, 46(8), 618–630. Link

-

Wei, E. T., & Seid, D. A. (1983). "AG-3-5: A Chemical Producing Sensations of Cold." Journal of Pharmacy and Pharmacology, 35(2), 110–112. Link

-

Patapoutian, A., et al. (2003). "Transient Receptor Potential Channels as Drug Targets." Nature Reviews Drug Discovery, 2, 909–909. Link

-

Rowe, R. C., et al. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press. (Reference for 2-ethylbutyric acid properties). Link

-

PubChem Compound Summary. (2024). "4-Butylaniline."[1][2][3] National Center for Biotechnology Information. Link

Sources

Methodological & Application

Step-by-step synthesis protocol for N-(4-butylphenyl)-2-ethylbutanamide from 4-butylaniline

Introduction

N-aryl amides are a prevalent structural motif in a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials science. The amide bond's stability and conformational properties make it a crucial functional group in drug design and development. This document provides a comprehensive, step-by-step protocol for the synthesis of a specific N-aryl amide, N-(4-butylphenyl)-2-ethylbutanamide, from 4-butylaniline.

This protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedural guide but also insights into the rationale behind each step, ensuring both reproducibility and a deeper understanding of the underlying chemistry. The synthesis will be approached via a classic Schotten-Baumann reaction, a robust and widely used method for the acylation of amines.[1][2][3]

Reaction Overview

The synthesis of this compound from 4-butylaniline is achieved through a nucleophilic acyl substitution reaction. Specifically, the lone pair of electrons on the nitrogen atom of 4-butylaniline attacks the electrophilic carbonyl carbon of an acylating agent, in this case, 2-ethylbutanoyl chloride. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Figure 1: General reaction scheme for the synthesis.

Materials and Reagents

Proper preparation and handling of all materials are paramount for the success and safety of the synthesis.

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Hazards |

| Starting Material | ||||

| 4-Butylaniline | C₁₀H₁₅N | 149.23 | 104-13-2 | Toxic, Irritant |

| Acylating Agent | ||||

| 2-Ethylbutanoic acid | C₆H₁₂O₂ | 116.16 | 88-09-5 | Corrosive, Irritant |

| Thionyl chloride | SOCl₂ | 118.97 | 7719-09-7 | Corrosive, Lachrymator |

| Reagents & Solvents | ||||

| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Flammable, Harmful |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Carcinogen |

| 10% Aqueous NaOH | NaOH | 40.00 | 1310-73-2 | Corrosive |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Highly Flammable |

| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | 144-55-8 | - |

| Brine (Saturated NaCl) | NaCl | 58.44 | 7647-14-5 | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | - |

| Purification | ||||

| Silica Gel (for column) | SiO₂ | 60.08 | 7631-86-9 | - |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Flammable, Neurotoxin |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable, Irritant |

Experimental Protocols

This synthesis is presented in two main stages: the preparation of the acylating agent, 2-ethylbutanoyl chloride, followed by the acylation of 4-butylaniline.

Part 1: Synthesis of 2-Ethylbutanoyl Chloride

This preliminary step is necessary if 2-ethylbutanoyl chloride is not commercially available. The conversion of a carboxylic acid to its corresponding acyl chloride is a standard transformation, often achieved using thionyl chloride.[3][4]

Safety Precaution: This procedure must be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂). Thionyl chloride is corrosive and a lachrymator; handle with extreme care.

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-ethylbutanoic acid (1.0 eq).

-

The top of the condenser should be fitted with a gas outlet connected to a trap containing an aqueous solution of sodium hydroxide to neutralize the evolved acidic gases.

-

-

Addition of Thionyl Chloride:

-

Slowly add thionyl chloride (1.2 eq) to the 2-ethylbutanoic acid at room temperature with gentle stirring. An exothermic reaction with gas evolution will be observed.

-

-

Reaction Completion:

-

After the initial vigorous reaction subsides, heat the mixture to a gentle reflux using a heating mantle for 1-2 hours to ensure the reaction goes to completion.

-

-

Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Purify the crude 2-ethylbutanoyl chloride by distillation. Collect the fraction boiling at approximately 137-139 °C.[5]

-

Part 2: Synthesis of this compound

This procedure details the Schotten-Baumann acylation of 4-butylaniline.

Safety Precaution: 4-Butylaniline is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-butylaniline (1.0 eq) in dichloromethane (DCM).

-

Add pyridine (1.2 eq) to the solution. Pyridine acts as a base to neutralize the HCl formed during the reaction and can also act as a nucleophilic catalyst.[3]

-

Cool the flask in an ice-water bath to 0 °C.

-

-

Addition of Acyl Chloride:

-

Dissolve the freshly distilled 2-ethylbutanoyl chloride (1.1 eq) in a minimal amount of DCM and add it to the dropping funnel.

-

Add the 2-ethylbutanoyl chloride solution dropwise to the stirred 4-butylaniline solution over 30 minutes, maintaining the temperature at 0 °C. The formation of a precipitate (pyridinium hydrochloride) may be observed.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up Procedure:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x 50 mL) to remove excess pyridine.

-

Saturated aqueous NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid.

-

Brine (1 x 50 mL) to remove residual water.

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Figure 2: Step-by-step experimental workflow.

Purification

The crude product can be purified by either recrystallization or column chromatography.

-

Recrystallization: N-aryl amides are often crystalline solids.[1] A suitable solvent for recrystallization would be one in which the compound is soluble at high temperatures but sparingly soluble at room temperature. Ethanol, ethyl acetate, or mixtures of hexanes and ethyl acetate are good starting points for solvent screening.[6][7]

-

Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by flash column chromatography on silica gel is recommended. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, should provide good separation.[8] The appropriate solvent system should be determined by TLC analysis beforehand.

Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group on the phenyl ring (a triplet for the terminal methyl, and multiplets for the methylene groups), aromatic protons, a broad singlet for the N-H proton, and signals corresponding to the 2-ethylbutanoyl moiety (a multiplet for the methine proton and triplets and multiplets for the ethyl groups).

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon (typically in the range of 170-175 ppm), aromatic carbons, and the aliphatic carbons of the butyl and 2-ethylbutanoyl groups.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the amide C=O stretch (around 1650-1680 cm⁻¹) and an N-H stretching vibration (around 3300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₉H₃₁NO, MW = 289.46 g/mol ).

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC. Ensure the 2-ethylbutanoyl chloride is freshly prepared or of high quality. |

| Loss during work-up. | Ensure complete extraction with DCM. Avoid vigorous shaking that can lead to emulsions. | |

| Product Contamination | Unreacted 4-butylaniline. | Ensure complete washing with 1 M HCl during work-up. |

| Unreacted acylating agent. | Wash with saturated NaHCO₃ solution. | |

| Difficulty in Purification | Oily product. | Attempt purification by column chromatography. |

| Co-eluting impurities. | Optimize the solvent system for column chromatography based on TLC. |

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can confidently prepare this N-aryl amide for further investigation in their respective fields. The principles and techniques described herein are broadly applicable to the synthesis of other N-aryl amides.

References

-

Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]

-

Column Chromatography. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-aminoethyl)-N-butyl-4-phenylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. (2023, August 23). Retrieved from [Link]

-

Single-Pot Conversion of an Acid to the Corresponding 4-Chlorobutyl Ester. (2011, August 15). Organic Syntheses. Retrieved from [Link]

-

Schotten Baumann Reaction. (n.d.). SATHEE. Retrieved from [Link]

-

N-Ethylbutanamide. (n.d.). J-GLOBAL. Retrieved from [Link]

-

(±)-2-(4-Isobutylphenyl)-N-(naphthalen-1-yl)propanamide. (2025, September 30). MDPI. Retrieved from [Link]

-

Schotten Baumann Reaction. (2019, November 17). BYJU'S. Retrieved from [Link]

Sources

Procedures for isolating N-(4-butylphenyl)-2-ethylbutanamide from reaction mixtures

Technical Application Note: Isolation and Purification of N-(4-butylphenyl)-2-ethylbutanamide

Executive Summary

This guide details the isolation and purification of This compound , a lipophilic N-aryl amide derived from the condensation of 4-butylaniline and 2-ethylbutanoic acid.

The protocol prioritizes chemical orthogonality , exploiting the distinct pKa values of the starting materials (Amine pKa ~4.9; Acid pKa ~4.8) against the neutral amide product. By implementing a "Self-Validating" Liquid-Liquid Extraction (LLE) workflow followed by targeted crystallization, researchers can achieve >98% purity without immediate reliance on flash chromatography.

Chemical Context & Critical Process Parameters (CPP)

To design a robust isolation strategy, we must analyze the physicochemical properties of the reaction components.

| Component | Role | Structure Note | pKa (Approx) | LogP (Est) | Solubility Behavior |

| This compound | Target | Neutral Amide | N/A (Neutral) | ~4.8 | Soluble in organics; Insoluble in water. |

| 4-Butylaniline | Reagent | Primary Amine | ~4.9 (Conj. Acid) | 3.2 | Soluble in organics; Water soluble at pH < 3 . |

| 2-Ethylbutanoic Acid | Reagent | Carboxylic Acid | ~4.75 | 1.7 | Soluble in organics; Water soluble at pH > 8 . |

| DCC/EDC Urea | Byproduct | Urea | N/A | Variable | Insoluble in EtOAc (DCC urea) or Water Soluble (EDC urea). |

The Isolation Logic: Because the product is highly lipophilic (LogP ~4.8) and neutral, it will remain in the organic phase throughout the pH swings. We can selectively remove the amine reagent by dropping the pH (protonation) and the acid reagent by raising the pH (deprotonation).

Protocol 1: The "Self-Validating" Workup (LLE)

Objective: Remove >95% of starting materials using pH-controlled partitioning. Solvent System: Ethyl Acetate (EtOAc) is preferred over Dichloromethane (DCM) for better environmental safety and cleaner phase separation with lipophilic amides.

Step-by-Step Procedure:

-

Quench & Dilution:

-

Dilute the reaction mixture with EtOAc (10 mL per mmol of substrate).

-

Checkpoint: If a white precipitate forms immediately (and DCC was used), filter it over a Celite pad. This is likely dicyclohexylurea (DCU).

-

-

Acidic Wash (Removes 4-Butylaniline):

-

Basic Wash (Removes 2-Ethylbutanoic Acid):

-

Brine Wash & Drying:

-

Wash once with Saturated NaCl (Brine) to remove trapped water.

-

Dry over Anhydrous Na₂SO₄ for 15 minutes.

-

Filter and concentrate under reduced pressure (Rotovap) at 40°C.

-

Data Output: Expected Yields

| Scale | Crude Yield (Typical) | Purity (Pre-Crystallization) |

|---|---|---|

| 1 mmol | 90-95% | >90% |

| 100 mmol | 85-92% | >93% |

Protocol 2: Purification Strategy

Due to the branched ethyl group and the butyl chain, the product may exist as a low-melting solid or viscous oil.

Option A: Recrystallization (For Solids)

Best for high-purity requirements (>99%).

-

Dissolve crude solid in minimum hot Ethanol or Methanol (approx. 60°C).

-

Add Water dropwise until persistent turbidity is observed (Cloud Point).

-

Re-heat to clarify, then allow to cool slowly to Room Temperature (RT), then 4°C.

-

Filter crystals and wash with cold 1:1 EtOH:Water.

Option B: Flash Chromatography (For Oils)

Use if product "oils out" during crystallization.

-

Stationary Phase: Silica Gel (40-63 µm).

-

Mobile Phase: Hexanes:Ethyl Acetate gradient.

-

Start: 100% Hexanes.

-

Ramp: 0% to 20% EtOAc over 20 minutes.

-

Note: The product is non-polar; expect elution early (Rf ~0.4-0.6 in 4:1 Hex:EtOAc).

-

Visualization: Isolation Workflow

The following diagram illustrates the logical flow of the isolation, highlighting the removal of specific impurities at each stage.

Figure 1: Step-by-step isolation logic ensuring removal of ionic precursors.

Analytical Validation

To confirm the success of the isolation, use 1H NMR (Proton Nuclear Magnetic Resonance).[5][6]

| Marker Proton | Chemical Shift (δ) | Diagnostic Change |

| Amide N-H | 7.0 - 8.5 ppm (Broad s) | Appears. (Distinct from sharp amine doublet/singlet).[1] |

| Aromatic Ring | 7.1 - 7.5 ppm (m) | Pattern simplifies compared to aniline starting material. |

| Aniline N-H2 | ~3.5 ppm (Broad s) | MUST BE ABSENT. Presence indicates failed Acid Wash. |

| Acid O-H | >11.0 ppm (Broad) | MUST BE ABSENT. Presence indicates failed Base Wash. |

| Butyl/Ethyl Alkyls | 0.8 - 2.5 ppm (m) | Integration must match ratio (Butyl chain vs Ethyl branches). |

References

-

PubChem. 4-Butylaniline (Compound Summary). National Library of Medicine. Available at: [Link]

-

PubChem. 2-Ethylbutyric acid (Compound Summary). National Library of Medicine. Available at: [Link]

-

Fisher Scientific. Amide Synthesis Protocol (Schotten-Baumann). Available at: [Link]

Sources

- 1. 4-Butylaniline | C10H15N | CID 7694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Hybrid Compound 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide with Antimetastatic and Cytotoxic Action: Synthesis and Anticancer Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Handling and Storage of Hygroscopic N-(4-butylphenyl)-2-ethylbutanamide

Introduction: The Critical Impact of Hygroscopicity on N-(4-butylphenyl)-2-ethylbutanamide Integrity

This compound is a secondary amide with potential applications in drug development. The integrity of such compounds is paramount for reproducible research and the ultimate safety and efficacy of any resulting therapeutic. A key, and often underestimated, factor influencing the stability of this and similar molecules is hygroscopicity—the tendency to absorb moisture from the atmosphere.

The amide bond, central to the structure of this compound, can be susceptible to hydrolysis under certain conditions, leading to the formation of 4-butylaniline and 2-ethylbutanoic acid.[1][2] The presence of water can facilitate this degradation, compromising the purity and potency of the active substance. Furthermore, for the compound in its solid, powdered form, moisture absorption can lead to significant changes in its physical properties. These can include clumping, caking, and altered flowability, which can pose significant challenges during manufacturing and formulation processes.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate handling and storage protocols to mitigate the risks associated with the hygroscopic nature of this compound. Adherence to these protocols is crucial for maintaining the chemical and physical stability of the compound, thereby ensuring the integrity of experimental data and the quality of the final product.

Recommended Storage and Handling Conditions

To prevent moisture-induced degradation and changes in physical properties, stringent control of the storage and handling environment is essential. The following conditions are recommended for this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | 15°C to 25°C (59°F to 77°F) | To minimize thermal degradation.[5] |

| Relative Humidity (RH) | Less than 40% (ideally below 30%) | To prevent significant moisture absorption.[6] |

| Light Exposure | Store in the dark | To prevent potential light-sensitive degradation.[5] |

| Atmosphere | Inert gas (e.g., nitrogen, argon) for long-term storage | To displace atmospheric moisture and oxygen.[7] |

| Packaging | Tightly sealed, moisture-proof containers | To provide a physical barrier against atmospheric moisture.[6] |

Detailed Protocols

Initial Receipt and Handling of this compound

Upon receiving a new batch of this compound, it is crucial to handle it in a controlled environment to prevent immediate moisture uptake.

Protocol for Initial Handling:

-

Preparation: Prepare a dry and inert environment for handling the compound. A glove box with controlled low humidity or a room with a dehumidifier is highly recommended.[8]

-

Equilibration: Allow the sealed container to equilibrate to the ambient temperature of the handling area before opening. This prevents condensation from forming on the cold compound.

-

Opening the Container: Once equilibrated, open the container inside the controlled environment.

-

Aliquoting: If necessary, aliquot the required amount of the compound for immediate use using dry utensils.

-

Resealing: Immediately and securely reseal the main container, preferably after purging the headspace with an inert gas like nitrogen or argon.[7]

-

Storage: Return the main container to the recommended storage conditions.

Diagram 1: Decision Workflow for Handling a New Sample

A simplified workflow for moisture content determination.

Water Activity (aW) Measurement

Water activity is a measure of the "free" or "available" water in a substance and is a critical parameter for predicting microbial stability and the potential for chemical degradation. [9][10]USP General Chapter <1112> provides guidance on the application of water activity determination. [9][11] Principle: Water activity (aW) is the ratio of the vapor pressure of water in a sample to the vapor pressure of pure water at the same temperature. It ranges from 0 (completely dry) to 1.0 (pure water). [10] Instrumentation: A water activity meter (e.g., based on chilled-mirror dew point or capacitance sensors). [12] Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the water activity meter according to the manufacturer's instructions using certified salt standards.

-

Sample Preparation: Place a sufficient amount of this compound into a clean, dry sample cup, ensuring the bottom is evenly covered.

-

Measurement: Place the sample cup in the measurement chamber of the instrument and seal it.

-

Equilibration and Reading: Allow the sample to equilibrate with the headspace in the chamber. The instrument will automatically detect when equilibrium is reached and provide a stable water activity reading.

-

Interpretation: A lower water activity value (typically below 0.6) indicates a lower risk of microbial growth and a more stable product. [13]

Impact of Moisture on Physical and Chemical Stability

-

Chemical Stability: As previously mentioned, the primary concern is the hydrolysis of the amide bond. The rate of hydrolysis is often dependent on the amount of available water. Maintaining a low moisture environment is the most effective preventative measure. [1]* Physical Stability: For the solid form, moisture uptake can lead to:

-

Caking and Clumping: Increased moisture can cause powder particles to adhere to one another, resulting in poor flowability. [3] * Changes in Crystal Structure: Moisture can induce polymorphic transformations or the formation of hydrates, which can alter the compound's solubility, dissolution rate, and bioavailability. * Reduced Compressibility: For formulation into solid dosage forms like tablets, changes in moisture content can negatively impact the compaction properties of the powder. [14]

-

Troubleshooting and Mitigation Strategies

| Issue | Potential Cause | Recommended Action |

| Caking or Clumping of Powder | High humidity during storage or handling. | Store in a desiccator or low-humidity cabinet. Handle in a glove box. |

| Inconsistent Analytical Results | Variable moisture content between samples. | Implement stringent handling protocols. Determine moisture content of each batch before analysis. |

| Evidence of Degradation (e.g., appearance of impurities) | Hydrolysis due to excessive moisture. | Re-evaluate storage and handling procedures. Store under inert gas. |

Conclusion

The hygroscopic nature of this compound necessitates careful consideration of its handling and storage to ensure its chemical and physical stability. By implementing the protocols outlined in this application note, researchers and drug development professionals can minimize the risks of moisture-induced degradation and variability, thereby ensuring the quality and reliability of their work. The routine determination of water content by Karl Fischer titration and the assessment of water activity are essential components of a robust quality control strategy for this compound.

References

-

USP General Chapter <1112> Application of Water Activity Determination to Nonsterile Pharmaceutical Products. (URL: [Link])

-

Karl Fischer Titration in Pharmaceuticals: Residual Moisture Testing. (2026). (URL: [Link])

-

Water Activity in Pharma. Rotronic. (URL: [Link])

-

USP〈1112〉Interpretation: Application of Water Activity Determination to Nonsterile Pharmaceutical Products. (2025). FDCELL. (URL: [Link])

-

Pharmaceutical Powders: Fundamental Properties and their Impact on Drug Formulation. (2024). (URL: [Link])

-

Water Content Determination by Karl Fischer. (2011). Pharmaguideline. (URL: [Link])

-

Moisture Impact on Powder Safety, Stability, and Processing. Delft Solids Solutions. (URL: [Link])

-

The Impact of Powder Moisture Content on Quality and Stability. (2025). (URL: [Link])

-

KF titration in pharmaceuticals. (2025). News-Medical.Net. (URL: [Link])

-

The role of water activity in the microbial stability of non-sterile pharmaceutical drug products. (2015). European Pharmaceutical Review. (URL: [Link])

-

The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024). Analab Scientific Instruments. (URL: [Link])

-

Can the Water Activity Test replace Microbial Testing?. (2021). ECA Academy. (URL: [Link])

-

The Effect of Moisture on the Flowability of Pharmaceutical Excipients. (2013). PMC. (URL: [Link])

-

Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific. (URL: [Link])

-

Karl Fischer Moisture Analysis. Pacific BioLabs. (URL: [Link])

-

Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. (URL: [Link])

-

Water Sensitive Chemicals. Environment, Health & Safety, University of California, Berkeley. (URL: [Link])

-

Amide. Wikipedia. (URL: [Link])

-

Storage conditions for chemicals in the laboratory. (2023). Trustrade. (URL: [Link])

-

An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). (URL: [Link])

-

A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024). Powder Systems. (URL: [Link])

-

Hydrolysis of Amides. CIE A-Level Chemistry. (URL: [Link])

Sources

- 1. Amide - Wikipedia [en.wikipedia.org]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. solids-solutions.com [solids-solutions.com]

- 4. apdynamics.com [apdynamics.com]

- 5. globalresearchchem.com [globalresearchchem.com]

- 6. An innovative drug delivery form for hygroscopic pharmaceutical drugs [manufacturingchemist.com]

- 7. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.cn]

- 8. ehs.umich.edu [ehs.umich.edu]

- 9. <1112> APPLICATION OF WATER ACTIVITY DETERMINATION TO NONSTERILE PHARMACEUTICAL PRODUCTS [drugfuture.com]

- 10. USP〈1112〉: Application of Water Activity Determination to Nonsterile Pharmaceutical Products_FDCELL [fdcell.com]

- 11. pedak.nl [pedak.nl]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. Can the Water Activity Test replace Microbial Testing? - ECA Academy [gmp-compliance.org]

- 14. rroij.com [rroij.com]

Troubleshooting & Optimization

Improving reaction yield in the synthesis of N-(4-butylphenyl)-2-ethylbutanamide

Welcome to the technical support center for the synthesis of N-(4-butylphenyl)-2-ethylbutanamide. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yield. We will explore the causality behind experimental choices, providing field-proven insights to enhance the robustness and efficiency of your synthesis.

Introduction to the Synthesis

The synthesis of this compound involves the formation of an amide bond between 4-butylaniline and 2-ethylbutanoic acid or its activated derivative. While seemingly straightforward, this reaction is prone to challenges that can significantly impact yield and purity. The two most common and industrially relevant pathways are:

-

Direct Amidation via Coupling Agents: Condensation of the carboxylic acid and amine using a dehydrating or "coupling" agent.

-

Nucleophilic Acyl Substitution via Acyl Chloride: A two-step process where the carboxylic acid is first converted to a highly reactive acyl chloride, which then reacts with the amine.[1]

This guide will provide detailed troubleshooting and FAQs for both pathways to help you achieve optimal results.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is consistently low (<50%) when using a carbodiimide coupling agent like DCC or EDC. What are the primary causes and solutions?

Low yield in carbodiimide-mediated coupling reactions is a frequent issue. The root cause often lies in one of three areas: inefficient activation of the carboxylic acid, competitive side reactions, or suboptimal reaction conditions.

A1: Primary Causes & Step-by-Step Solutions

-

Cause 1: Inefficient Carboxylic Acid Activation. The reaction relies on the formation of a highly reactive O-acylisourea intermediate.[1] If this intermediate does not form efficiently, the reaction will stall.

-

Solution: Introduce a coupling additive. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) react with the O-acylisourea intermediate to form an activated ester.[2] This active ester is more stable than the O-acylisourea, less prone to side reactions, and reacts efficiently with the amine to form the desired amide.[2] Using aminium/uronium or phosphonium salt reagents like HATU or PyBOP, which have a HOBt/HOAt moiety built-in, can also significantly improve efficiency, especially for less reactive or sterically hindered substrates.[2][]

-

-

Cause 2: Side Reaction - N-acylurea Formation. The O-acylisourea intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct, which consumes your starting material and complicates purification.[1]

-

Solution: Control the reaction temperature and addition order.

-

Dissolve the carboxylic acid (2-ethylbutanoic acid) and the coupling additive (e.g., HOBt) in an appropriate aprotic solvent (e.g., DCM, DMF).

-

Cool the mixture to 0 °C in an ice bath.

-

Add the carbodiimide (e.g., EDC) and stir for 15-20 minutes to allow for the formation of the active ester.

-

Slowly add the amine (4-butylaniline) to the pre-activated mixture. This ensures the amine reacts with the active ester before the O-acylisourea has a chance to rearrange.

-

-

-

Cause 3: Acid-Base Neutralization. The amine starting material can act as a base and neutralize the carboxylic acid, forming an unreactive ammonium carboxylate salt.[1]

-

Solution: While coupling agents are designed to overcome this, ensuring a non-nucleophilic base is present can be beneficial, especially if using the hydrochloride salt of the amine. A hindered base like diisopropylethylamine (DIPEA) can be used to scavenge any acid without competing in the main reaction.

-

Q2: I'm using the acyl chloride method, but my product is contaminated with dark, tar-like impurities and the yield is poor. What's going wrong?

The reaction between an acyl chloride and an amine (a Schotten-Baumann reaction) is typically fast and high-yielding but can be violent and prone to side reactions if not properly controlled.[1][]

A2: Common Pitfalls & Corrective Actions

-

Cause 1: Uncontrolled Exothermic Reaction. The reaction is highly exothermic.[] Uncontrolled temperature increases can lead to polymerization and the formation of complex, often colored, impurities. Direct reactions with neat acyl chlorides and amines can be difficult to control.[4]

-

Solution: Maintain strict temperature control.

-

Dissolve the amine (4-butylaniline) and a non-nucleophilic base (like pyridine or triethylamine) in a dry, aprotic solvent (e.g., DCM or THF) in a flask. Two equivalents of the amine can also be used, where one acts as the base.[5]

-

Cool the flask to 0 °C in an ice bath.

-

Dissolve the acyl chloride (2-ethylbutanoyl chloride) in the same solvent in a separate dropping funnel.

-

Add the acyl chloride solution dropwise to the chilled amine solution with vigorous stirring. This dissipates the heat generated and prevents localized temperature spikes.[4]

-

-

-

Cause 2: Degradation of the Acyl Chloride. Acyl chlorides are sensitive to moisture and can hydrolyze back to the carboxylic acid, reducing the amount of active reagent available for the reaction.[6]

-

Solution: Ensure anhydrous conditions. Use dry solvents and glassware. If the 2-ethylbutanoyl chloride was prepared in-house (e.g., using thionyl chloride), ensure it is pure and free of residual acid or SOCl₂ before use.[7] It's often best to use freshly prepared or distilled acyl chloride.

-

-

Cause 3: Insufficient Acid Scavenging. The reaction generates one equivalent of hydrochloric acid (HCl).[8] If not neutralized, this HCl will protonate the starting amine, forming an unreactive ammonium salt and effectively halving your potential yield.

-

Solution: Use an appropriate base. At least one equivalent of a base is required to neutralize the HCl.[1] Common choices include pyridine, triethylamine (TEA), or using a second equivalent of the 4-butylaniline starting material. The base scavenges the HCl, driving the equilibrium towards the product.[1]

-

Frequently Asked Questions (FAQs)

-

Q: Which synthesis route is better: using a coupling agent or the acyl chloride method?

-

A: The "better" route depends on your specific needs, including scale, substrate complexity, and safety considerations. The table below provides a comparison.

-

| Feature | Acyl Chloride Method | Coupling Agent Method |

| Reactivity | Very high; excellent for sterically hindered or unreactive amines.[9] | Tunable; a wide range of agents available for different needs (e.g., HATU for difficult couplings).[] |

| Conditions | Often requires strict temperature control (0 °C) and anhydrous conditions.[4] | Generally milder (0 °C to room temperature).[10] |

| Byproducts | Generates corrosive HCl, which must be neutralized.[8] | Generates byproducts like dicyclohexylurea (DCU) or 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), which must be removed.[11] |

| Safety | Acyl chlorides and reagents like thionyl chloride are corrosive and moisture-sensitive.[7] | Coupling agents are generally less acutely hazardous but can be sensitizers. |

| Cost & Scale | Often more cost-effective for large-scale synthesis due to the low cost of reagents like SOCl₂.[9] | Can be more expensive, especially specialized peptide coupling reagents. Often preferred for smaller, lab-scale synthesis. |

-

Q: How do I remove the dicyclohexylurea (DCU) byproduct when using DCC?

-

A: DCU is notoriously insoluble in many common organic solvents like dichloromethane (DCM) and ethyl acetate, but it has some solubility.[11] The most effective removal method is filtration. After the reaction is complete, concentrate the reaction mixture slightly if needed, then cool it in an ice bath to further decrease the solubility of DCU and filter it off. For residual amounts, DCU has higher solubility in solvents like dimethylformamide (DMF). Alternatively, switching to a water-soluble carbodiimide like EDC eliminates this issue, as the corresponding urea byproduct (EDU) can be easily removed with a simple aqueous wash.

-

-

Q: My starting amine (4-butylaniline) is dark. Does it need to be purified before use?

-

A: Yes. Anilines are prone to air oxidation, which forms highly colored impurities. Using impure aniline can drastically reduce your yield and lead to a discolored final product. It is highly recommended to purify 4-butylaniline by distillation (often under vacuum) or by passing it through a short plug of activated carbon or alumina with a suitable solvent before use.

-

Visualized Workflows and Mechanisms

General Synthesis Workflow

The following diagram illustrates the decision-making process and general workflow for the synthesis.

Caption: Decision workflow for synthesizing this compound.

Troubleshooting Low Yield

Use this decision tree to diagnose and solve issues related to low product yield.

Caption: A decision tree for troubleshooting low reaction yield.

Optimized Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride

This two-step protocol is adapted from standard procedures for Schotten-Baumann reactions.[1][7]

Step 1: Synthesis of 2-Ethylbutanoyl Chloride

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing aqueous sodium hydroxide to neutralize HCl and SO₂ gases.

-

Reaction: To the flask, add 2-ethylbutanoic acid (1.0 eq). Slowly add thionyl chloride (SOCl₂, 1.2 eq) at room temperature.

-

Heating: Gently heat the mixture to reflux (approx. 80 °C) for 1-2 hours until gas evolution ceases.

-

Isolation: Allow the mixture to cool to room temperature. Isolate the crude 2-ethylbutanoyl chloride by distillation to remove excess thionyl chloride. The product is a clear, pungent liquid.

Step 2: Amidation

-

Setup: In a separate flask, dissolve 4-butylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition: Add the freshly distilled 2-ethylbutanoyl chloride (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

-

Workup: Transfer the mixture to a separatory funnel. Wash sequentially with dilute HCl (1M), saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Protocol 2: Synthesis via EDC/HOBt Coupling

This one-pot protocol is a reliable method for lab-scale synthesis.[2]

-

Setup: To a round-bottom flask, add 2-ethylbutanoic acid (1.0 eq), HOBt (1.1 eq), and anhydrous DMF or DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Activation: Add EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, 1.1 eq) in one portion. Stir the mixture at 0 °C for 20 minutes.

-

Amine Addition: Add 4-butylaniline (1.0 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

-

Workup: If using DCM, wash the reaction mixture as described in Protocol 1 (Step 5). If using DMF, dilute the mixture with ethyl acetate and wash extensively with water and brine to remove the DMF and water-soluble byproducts.

-

Isolation & Purification: Dry the organic layer, remove the solvent, and purify the crude product by recrystallization or column chromatography as described in Protocol 1 (Steps 6-7).

References

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Li, C., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 4(5), 795–802. [Link]

-

Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1899–1905. [Link]

-

Chemistry Steps. (2025). Converting Amines to Amides. Retrieved from [Link]

-

Garg, N., et al. (2014). A one-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 4(73), 38815-38819. [Link]

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

-

AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Clark, J. (2015). the preparation of amides. Chemguide. Retrieved from [Link]

- Google Patents. (2006). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.

-

ResearchGate. (2014). What is the best method to form an amide bond by the reaction of acyl chloride and 3-aminopropyltriethoxysilane(APTES)?. Retrieved from [Link]

-

Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]

-

Scheidt, K. A., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 144(37), 17035–17042. [Link]

-

Scheidt, K. A., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 144(37), 17035–17042. [Link]

- Google Patents. (2019). CN106674040A - Method for preparing N-aryl amide without solvent and catalyst.

-

Rossi, S., et al. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. Organic & Biomolecular Chemistry, 18(5), 856-860. [Link]

-

Glavač, N., et al. (2025). (±)-2-(4-Isobutylphenyl)-N-(naphthalen-1-yl)propanamide. Molbank, 2025(1), M1842. [Link]

-

Scholars Research Library. (n.d.). Synthesis and pharmacological evaluation of some 2-(4-isobutylphenyl)-N-(4-oxo-2-arylthiazolidin-3-yl) propanamides. Retrieved from [Link]

- Google Patents. (2012). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.

-

ResearchGate. (2025). Development of optimised synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide for industrial application. Retrieved from [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(4-isobutylphenyl)-N-(4-sulfamoylphenyl)propanamide.... Retrieved from [Link]

Sources

- 1. Lab Reporter [fishersci.se]

- 2. hepatochem.com [hepatochem.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN106674040A - Method for preparing N-aryl amide without solvent and catalyst - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Amide synthesis by acylation [organic-chemistry.org]

- 11. peptide.com [peptide.com]

Identification and removal of common impurities in N-(4-butylphenyl)-2-ethylbutanamide

Technical Support Center: N-(4-butylphenyl)-2-ethylbutanamide

Last Updated: February 20, 2026

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying and removing common impurities encountered during the synthesis and purification of this compound. Our goal is to equip you with the knowledge to troubleshoot common issues, ensure the integrity of your results, and streamline your workflow.

Frequently Asked Questions (FAQs): Impurity Identification

This section addresses the most common questions regarding the nature and detection of impurities in this compound.

Q1: What are the most likely impurities in my sample of this compound?

The impurity profile of this compound is primarily dictated by its synthesis route, which typically involves the acylation of 4-butylaniline with 2-ethylbutyryl chloride (or a related activated carboxylic acid derivative).[1][2]

Common Impurity Classes:

-

Unreacted Starting Materials:

-

4-Butylaniline: A primary amine that is relatively polar and can often be detected by TLC and HPLC.[3][4] Its presence suggests an incomplete reaction or inefficient work-up.

-

2-Ethylbutanoic Acid: Arises from the hydrolysis of the acylating agent (e.g., 2-ethylbutyryl chloride). It is an acidic impurity that can be removed with a basic wash.

-

-

Reaction Byproducts:

-

N,N-Diacylated Aniline: Although sterically hindered, over-acylation can occur under harsh conditions, leading to the formation of N-(4-butylphenyl)-N-(2-ethylbutanoyl)-2-ethylbutanamide.

-

Amine Salts: If a base like triethylamine (TEA) or pyridine is used, hydrochloride or other salts will form (e.g., triethylammonium chloride). These are typically removed during the aqueous work-up.[5]

-

-

Reagents and Solvents:

-

Coupling Reagents: If peptide coupling reagents like DCC or EDC are used, byproducts such as dicyclohexylurea (DCU) can precipitate and may require filtration to remove.[6][7]

-

Residual Solvents: Solvents used in the reaction (e.g., Dichloromethane, THF) or purification (e.g., Ethyl Acetate, Hexanes) may be present.

-

-

Degradation Products:

Q2: How can I quickly assess the purity of my crude product using Thin-Layer Chromatography (TLC)?

TLC is an indispensable, rapid technique for monitoring reaction progress and assessing the purity of the crude product.

A Practical Approach:

-

Select an Appropriate Solvent System: For N-aryl amides, a good starting point is a mixture of a non-polar solvent and a moderately polar solvent. Common choices include Hexane:Ethyl Acetate or Dichloromethane:Methanol. A 7:3 or 8:2 ratio of Hexane:Ethyl Acetate is often effective.

-

Spotting: On a silica gel TLC plate, spot your crude material, along with the starting materials (4-butylaniline and 2-ethylbutyryl chloride/acid) as standards.

-

Development & Visualization: Develop the plate in the chosen solvent system. Visualize the spots under UV light (254 nm). You can also use a staining agent like potassium permanganate or iodine if the compounds are not UV-active.[10]

Interpreting the Results:

-

The product, this compound, should appear as a major spot.

-

4-butylaniline is more polar and will typically have a lower Rf value (run slower) than the amide product.

-

2-Ethylbutanoic acid is also quite polar and will likely remain near the baseline unless a more polar solvent system is used.

-

Non-polar impurities will have a higher Rf value (run faster).

Q3: What are the recommended High-Performance Liquid Chromatography (HPLC) conditions for impurity profiling?

For quantitative analysis and precise impurity profiling, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

| Parameter | Recommended Condition | Rationale & Expert Notes |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | The non-polar butyl and ethyl groups of the analyte interact well with the C18 stationary phase, providing good retention and resolution.[11] |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid or Acetic Acid) | A gradient elution is recommended for separating impurities with a wide range of polarities. Start with a higher water percentage and gradually increase the acetonitrile. The acid improves peak shape and ensures ionization consistency for MS detection.[3][11] |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Detection | UV at 254 nm or 280 nm | The phenyl ring provides strong UV absorbance. 254 nm is a common wavelength for aromatic compounds. |

| Column Temp. | 25-30 °C | Room temperature is usually sufficient. Controlling the temperature ensures run-to-run reproducibility. |